molecular formula C23H25N2OP B14139525 1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-methylphenyl)-5-phenyl-, 5-oxide CAS No. 74607-63-9

1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-methylphenyl)-5-phenyl-, 5-oxide

Cat. No.: B14139525
CAS No.: 74607-63-9
M. Wt: 376.4 g/mol
InChI Key: YYULAQOZWKVSII-UHFFFAOYSA-N
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Description

1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-methylphenyl)-5-phenyl-, 5-oxide is a complex organophosphorus compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Diazaphosphorine compounds typically involves the reaction of phosphine derivatives with nitrogen-containing ligands. The specific synthetic route for this compound might involve:

    Starting Materials: Phosphine derivatives, 4-methylphenyl groups, and phenyl groups.

    Reaction Conditions: Controlled temperature and pressure, use of solvents like dichloromethane or toluene, and catalysts such as palladium or platinum complexes.

Industrial Production Methods

Industrial production methods for such compounds would likely involve large-scale reactions in batch or continuous flow reactors, with careful control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Diazaphosphorine compounds can undergo various chemical reactions, including:

    Oxidation: Conversion to oxides using oxidizing agents like hydrogen peroxide or ozone.

    Reduction: Reduction to phosphines using reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, ozone, mild acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), electrophiles, solvents like acetonitrile or dichloromethane.

Major Products

    Oxidation: Formation of phosphine oxides.

    Reduction: Formation of phosphines.

    Substitution: Formation of substituted diazaphosphorine derivatives.

Scientific Research Applications

1,3,5-Diazaphosphorine compounds have various applications in scientific research:

    Chemistry: Used as ligands in coordination chemistry, catalysts in organic synthesis, and intermediates in the synthesis of complex molecules.

    Biology: Potential use in the development of bioactive molecules and enzyme inhibitors.

    Medicine: Exploration as potential therapeutic agents due to their unique chemical properties.

    Industry: Use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,3,5-Diazaphosphorine compounds depends on their specific application:

    Catalysis: Acts as a ligand to stabilize transition states and facilitate chemical reactions.

    Biological Activity: Interacts with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazaphosphorine: Similar structure but with nitrogen atoms in place of some carbon atoms.

    Phosphorine Oxides: Compounds with similar phosphorus-oxygen bonds.

    Phosphines: Compounds with phosphorus-hydrogen bonds.

Properties

CAS No.

74607-63-9

Molecular Formula

C23H25N2OP

Molecular Weight

376.4 g/mol

IUPAC Name

1,3-bis(4-methylphenyl)-5-phenyl-1,3,5λ5-diazaphosphinane 5-oxide

InChI

InChI=1S/C23H25N2OP/c1-19-8-12-21(13-9-19)24-16-25(22-14-10-20(2)11-15-22)18-27(26,17-24)23-6-4-3-5-7-23/h3-15H,16-18H2,1-2H3

InChI Key

YYULAQOZWKVSII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CN(CP(=O)(C2)C3=CC=CC=C3)C4=CC=C(C=C4)C

Origin of Product

United States

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